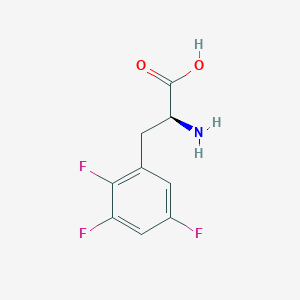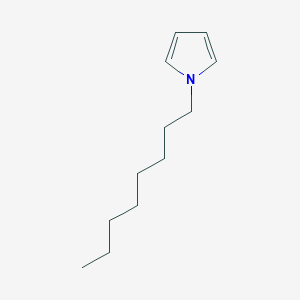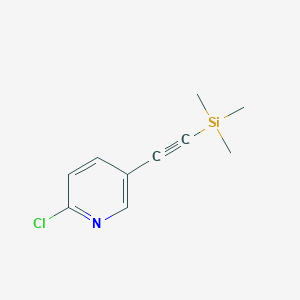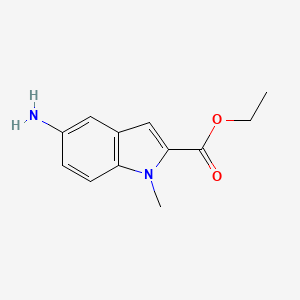
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a chemical compound with the linear formula C12H14O2N2 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate can be represented by the SMILES string O=C(OCC)C1=CC2=CC(N)=CC=C2N1C . The InChI key for this compound is WPRKJQVJYKGTLF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a powder . The compound’s exact physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate derivatives have been explored in cancer research. A study synthesized a series of these derivatives, aiming to create analogues of the bis-indole alkaloid topsentin. However, most of these derivatives showed no significant anticancer activity, with only one compound moderately active against certain cancer cell lines (Carbone et al., 2013).
Inhibition of 5-Lipoxygenase
Compounds structurally related to Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate have been studied for their inhibitory effects on 5-lipoxygenase (5-LO), a key enzyme in the inflammatory response. For example, ethyl 5-hydroxyindole-3-carboxylates showed potent inhibition of 5-LO in human neutrophils, suggesting potential for treating inflammatory disorders (Karg et al., 2009).
Antimicrobial Properties
Derivatives of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate have been tested for antimicrobial activities. A study conducted on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found these compounds effective against various bacterial and fungal strains, highlighting the potential of indole derivatives in antimicrobial therapy (Desai et al., 2019).
Antiviral Activities
Research into the antiviral properties of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate and its derivatives has been conducted. Certain derivatives exhibited significant activity against influenza viruses in vitro and were effective in animal models of influenza-induced pneumonia, suggesting a potential role in antiviral therapeutics (Ivashchenko et al., 2015).
Anti-Hepatitis B Virus Activity
Another study synthesized a range of ethyl 5-hydroxyindole-3-carboxylates to evaluate their anti-hepatitis B virus (HBV) activities. Among them, one compound showed significant anti-HBV activity, more potent than the control drug, indicating the potential of these compounds in HBV therapy (Zhao et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate and similar compounds are likely to focus on their synthesis and potential applications. Indole derivatives have attracted increasing attention in recent years due to their biological properties and their presence in natural products and drugs . Therefore, the investigation of novel methods of synthesis and the exploration of their potential uses are likely to be areas of future research .
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKJQVJYKGTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465442 | |
| Record name | Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | |
CAS RN |
71056-58-1 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

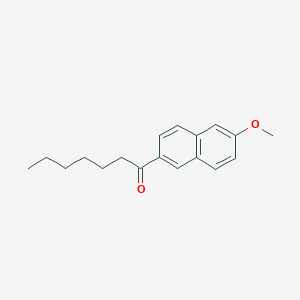
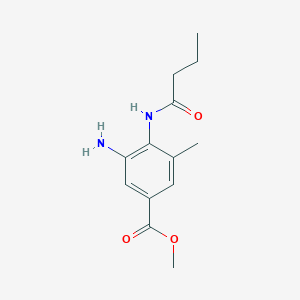
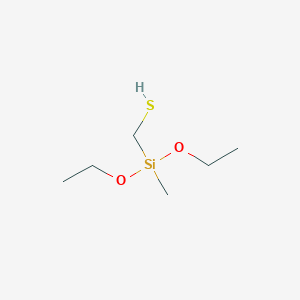
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)
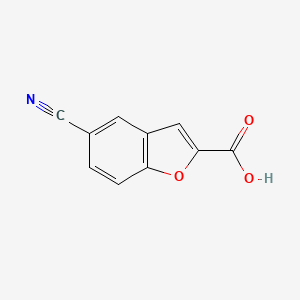
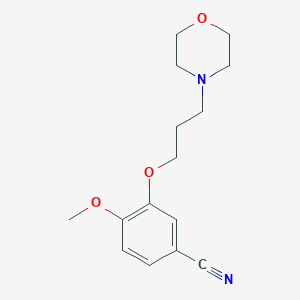
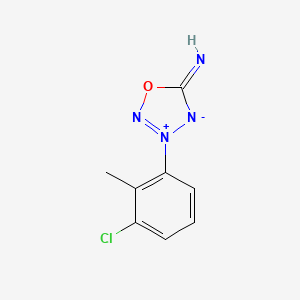
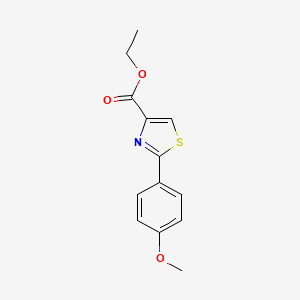
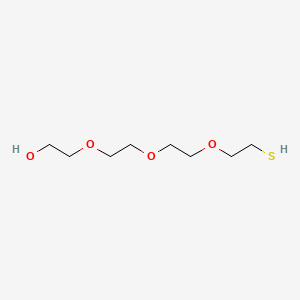
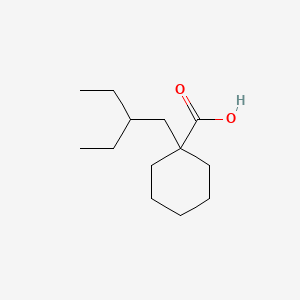
![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)
